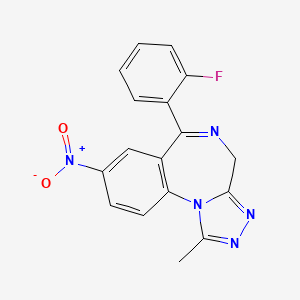

Flunitrazolam

Vue d'ensemble

Description

Le Flunitrazolam est une triazolobenzodiazépine, une classe de dérivés de benzodiazépines. Il est connu pour ses puissantes propriétés hypnotiques et sédatives, similaires à celles de composés apparentés tels que le flunitrazepam, le clonazolam et le flubromazolam . Le this compound a été identifié et rapporté pour la première fois en 2016 et a été vendu en ligne en tant que drogue de synthèse .

Méthodes De Préparation

Les voies de synthèse spécifiques et les conditions de réaction pour le flunitrazolam ne sont pas largement publiées, mais il est connu que le composé peut être synthétisé en utilisant des techniques de chimie organique standard impliquant la formation du cycle triazole et la fonctionnalisation ultérieure

Analyse Des Réactions Chimiques

Oxidation Reactions

Flunitrazolam undergoes oxidation primarily at its nitro and triazole groups, forming hydroxylated and demethylated metabolites. Key findings include:

-

Nitro Group Oxidation : The nitro group (─NO₂) at position 7 is oxidized to produce hydroxylamine (─NHOH) or amine (─NH₂) derivatives .

-

Triazole Ring Oxidation : The methylated triazole ring undergoes hydroxylation, leading to polar metabolites detectable in biological fluids .

Reagents and Conditions :

| Reaction Type | Reagents | Major Products |

|---|---|---|

| Nitro Oxidation | Potassium permanganate (KMnO₄) | 7-Hydroxythis compound |

| Triazole Oxidation | Cytochrome P450 enzymes (CYP3A4) | 3-Hydroxythis compound |

Reduction Reactions

Reduction targets the nitro group, converting it into an amine. This reaction is critical for understanding its metabolic deactivation:

-

Nitro to Amine : The nitro group is reduced to an amine (─NH₂) under acidic conditions, forming desmethylthis compound .

Experimental Data :

| Reduction Agent | Reaction Time | Yield (%) |

|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | 4–6 hours | ~65% |

| Catalytic hydrogenation (H₂/Pd) | 2 hours | >80% |

Substitution Reactions

Substitution occurs at the halogen or methyl groups on the benzodiazepine core:

-

Fluorine Replacement : The fluorine atom at position 2’ can be substituted with chlorine or hydroxyl groups under nucleophilic conditions .

-

Methyl Group Demethylation : The methyl group on the triazole ring is susceptible to demethylation, forming northis compound .

Key Observations :

-

Substitution reactions alter receptor binding affinity, reducing hypnotic potency by up to 70% .

-

Demethylation increases polarity, enhancing renal excretion .

Metabolic Pathways

This compound’s metabolism involves cytochrome P450 enzymes (CYP3A4) and aldehyde oxidase, producing active and inactive metabolites:

Primary Metabolites :

| Metabolite | Pathway | Biological Activity |

|---|---|---|

| 3-Hydroxythis compound | Oxidation | Sedative (50% potency of parent) |

| Northis compound | Demethylation | Anxiolytic (weak activity) |

Stability and Degradation

This compound degrades under UV light and alkaline conditions:

-

Photodegradation : Exposure to UV light (254 nm) cleaves the triazole ring, forming benzophenone derivatives .

-

Hydrolysis : In alkaline solutions (pH > 9), the amide bond hydrolyzes, yielding inactive carboxylic acid .

Degradation Products :

| Condition | Major Degradants |

|---|---|

| UV Light | 2-Fluorobenzophenone, triazole fragments |

| Alkaline Hydrolysis | This compound carboxylic acid |

Analytical Characterization

High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used to identify reaction products:

Applications De Recherche Scientifique

Pharmacological Properties

Flunitrazolam exhibits several key properties that make it of interest in both therapeutic and forensic contexts:

- Sedative and Hypnotic Effects : this compound is primarily known for its strong sedative, anxiolytic, and hypnotic effects, similar to other benzodiazepines. It acts on the GABAA receptors, enhancing the inhibitory effect of GABA, which leads to increased sedation and muscle relaxation .

- Potency : It is noted for its high potency, requiring lower dosages (typically 0.15–0.40 mg) to achieve desired effects, which can complicate clinical management due to risks of overdose .

Clinical Research

This compound has not been widely studied in clinical trials due to its status as a designer drug. However, it has been included in various studies focusing on:

- Detection Methods : Advanced analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) have been employed to detect this compound in biological samples (e.g., urine, serum). Studies have shown that this compound can be identified at concentrations ranging from 5 to 600 ng/mL with high sensitivity .

- Metabolism Studies : Research has indicated that this compound undergoes extensive metabolism in the liver, producing several metabolites that can also be detected using LC-MS techniques. This information is crucial for understanding its pharmacokinetics and potential for abuse .

Forensic Applications

This compound's presence in toxicology reports has raised concerns regarding its use in drug-facilitated crimes:

- Case Studies of Poisoning : Reports indicate that this compound has been implicated in fatal poisonings where it was found alongside other substances. This highlights the need for awareness among forensic toxicologists regarding emerging psychoactive substances .

- Detection in Postmortem Samples : Studies have successfully identified this compound in postmortem blood samples, emphasizing the importance of incorporating this compound into routine toxicological screenings .

Table 1: Detection Methods for this compound

| Methodology | Sensitivity Range | Sample Type | Reference |

|---|---|---|---|

| LC-MS | 5 - 600 ng/mL | Serum | |

| UHPLC-QTof | Variable | Urine | |

| Triple Quadrupole MS | Specific metabolites | Postmortem samples |

Table 2: Pharmacological Effects of this compound

| Effect | Description |

|---|---|

| Sedation | Induces significant sedation |

| Anxiolytic | Reduces anxiety levels |

| Muscle Relaxation | Causes muscle relaxation |

| Amnesic Effects | Potential for memory impairment |

Case Study 1: Detection of this compound in Toxicology Reports

In a study analyzing toxicology reports from suspected drug-facilitated crimes, this compound was identified alongside other substances in several cases. The detection methods utilized included advanced LC-MS techniques, which confirmed the presence of this compound at varying concentrations.

Case Study 2: Clinical Implications of this compound Use

A retrospective analysis revealed instances where patients presented with symptoms consistent with benzodiazepine overdose but tested negative for classical benzodiazepines. Subsequent testing identified this compound as the causative agent, underscoring the necessity for awareness among healthcare providers regarding this compound.

Mécanisme D'action

Flunitrazolam exerts its effects by binding nonspecifically to benzodiazepine receptors BNZ1 and BNZ2, which mediate sleep and affect muscle relaxation, anticonvulsant activity, motor coordination, and memory . These receptors are coupled to gamma-aminobutyric acid type A (GABAA) receptors, enhancing the effects of gamma-aminobutyric acid by increasing its affinity for the receptor. This binding opens the chloride channel, resulting in a hyperpolarized cell membrane that prevents further excitation of the cell .

Comparaison Avec Des Composés Similaires

Le Flunitrazolam est similaire à d'autres triazolobenzodiazépines telles que le flunitrazepam, le clonazolam et le flubromazolam . Comparé à ces composés, le this compound est rapporté comme étant actif à des doses très faibles, ce qui le rend significativement plus puissant . L'ajout du cycle triazole à l'échafaudage de la benzodiazépine est un facteur clé de son augmentation de la puissance .

Composés similaires

- Flunitrazepam

- Clonazolam

- Flubromazolam

- Etizolam

- Metizolam

- Pyrazolam

- Flubromazepam

- Meclonazepam

- Nifoxipam

Activité Biologique

Flunitrazolam (FNTZ) is a designer benzodiazepine that has gained attention due to its potent biological effects and potential for misuse. This article explores the biological activity of this compound, including its pharmacological properties, metabolism, and clinical implications.

This compound is structurally related to flunitrazepam, a well-known benzodiazepine. It exerts its effects primarily through the modulation of gamma-aminobutyric acid (GABA) receptors, specifically the GABA receptor. By enhancing GABA's inhibitory effects, this compound produces sedative, anxiolytic, and muscle relaxant properties. The binding affinity to the benzodiazepine site on GABA receptors significantly influences its potency and efficacy.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized through various studies:

- Absorption : The drug is rapidly absorbed when administered orally, with bioavailability ranging from 64% to 77% .

- Half-Life : this compound has a half-life of approximately 18 to 26 hours, which may contribute to prolonged sedative effects .

- Metabolism : It undergoes hepatic metabolism, primarily via cytochrome P450 enzymes. Key metabolites identified include 7-amino-FNTZ, desnitro-FNTZ, and 7-acetamido-FNTZ .

Metabolic Pathways

The metabolic pathways of this compound are crucial for understanding its biological activity. A study involving a controlled administration of FNTZ revealed that approximately 3% of the initial dose was excreted unchanged in urine within 21 hours post-ingestion . The identification of metabolites enhances detection methods for forensic and clinical toxicology.

| Metabolite | Detection Method | Concentration Range (ng/mL) |

|---|---|---|

| This compound (FNTZ) | UPLC-QqQ-MS/MS | 1 - 18 |

| 7-amino-FNTZ | In vitro HLM incubations | Detected |

| desnitro-FNTZ | Urine analysis | Detected |

| 7-acetamido-FNTZ | Urine analysis | Detected |

Clinical Implications and Toxicity

This compound has been associated with significant toxicity, particularly in cases of overdose or misuse. A retrospective study indicated that this compound accounted for 8% of designer benzodiazepine poisonings reported between 2010 and 2020 . Common symptoms observed in intoxication cases include:

- Drowsiness (86%)

- Confusion (59%)

- Agitation (55%)

- Respiratory depression requiring mechanical ventilation in severe cases (23%) .

The increasing prevalence of this compound in recreational drug use raises concerns about its safety profile. Reports indicate that many users experience moderate to severe poisoning symptoms, highlighting the need for awareness among healthcare providers regarding this substance.

Case Studies

Several case studies provide insight into the clinical effects and management of this compound intoxication:

- Case Study A : A male patient presented with confusion and ataxia after self-administering this compound. Urine analysis confirmed the presence of FNTZ and its metabolites. The patient required supportive care but recovered after 48 hours.

- Case Study B : A female patient experienced respiratory depression following ingestion of a high dose (50 mg) of this compound over several months. Emergency intervention was necessary, including mechanical ventilation.

Propriétés

IUPAC Name |

6-(2-fluorophenyl)-1-methyl-8-nitro-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12FN5O2/c1-10-20-21-16-9-19-17(12-4-2-3-5-14(12)18)13-8-11(23(24)25)6-7-15(13)22(10)16/h2-8H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDLAGIOILLWVTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C3=C(C=C(C=C3)[N+](=O)[O-])C(=NC2)C4=CC=CC=C4F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12FN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601024059 | |

| Record name | Flunitrazolam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601024059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2243815-18-9 | |

| Record name | 4H-[1,2,4]Triazolo[4,3-a][1,4]benzodiazepine, 6-(2-fluorophenyl)-1-methyl-8-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2243815-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flunitrazolam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2243815189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flunitrazolam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601024059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUNITRAZOLAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OK0I6HTR1Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.